N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1,3-Dimethyl-5-(methylamino)pyrazole
- 1-Isopropyl-3,5-dimethylpyrazole
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
GHRIOSNKKPBEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC=NN2C(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.